molecular formula C20H19N7S2 B11523414 N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11523414
M. Wt: 421.5 g/mol
InChI Key: MHASGHLAIWJEGM-UHFFFAOYSA-N
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Description

N,N’-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines aromatic rings, a thiadiazole moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with methyl isothiocyanate under controlled conditions.

    Synthesis of the Triazine Core: The triazine ring can be synthesized through cyclization reactions involving cyanuric chloride and suitable amines.

    Coupling Reactions: The final step involves coupling the thiadiazole and triazine intermediates with 2-methylphenylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogens in the triazine ring.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a series of reactions involving readily available precursors. The structural confirmation typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, the synthesis of similar triazine derivatives has been achieved using microwave-assisted methods that enhance yields and reduce reaction times .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine. Research indicates that derivatives of 1,3,5-triazines exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Inhibition of Breast Cancer Cells : Compounds with similar triazine structures have shown promising results in inhibiting the growth of triple-negative breast cancer cell lines (MDA-MB231), demonstrating a significant reduction in cell viability at concentrations as low as 10 µM .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve apoptosis induction and disruption of cellular signaling pathways related to cancer proliferation. Studies have suggested that structural modifications can enhance their potency against specific cancer types .

Anti-inflammatory Activity

In addition to anticancer properties, some studies have explored the anti-inflammatory potential of thiadiazole derivatives. The compound's ability to inhibit enzymes like lipoxygenase suggests it could be a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has shown that:

  • Substituent Effects : The presence of different substituents on the triazine ring significantly influences the compound's anticancer activity. For example, electron-withdrawing groups tend to enhance cytotoxicity against certain cancer cell lines .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with biological targets at the molecular level. Such studies are instrumental in guiding future modifications to improve potency and selectivity .

Case Studies and Research Findings

Several case studies demonstrate the practical applications and effectiveness of compounds related to this compound:

StudyCompoundCell LineIC50 (µM)Notes
Triazine Derivative AMDA-MB23110Selective inhibition observed
Thiadiazole Compound BHCT1160.74Strong cytotoxicity against colon cancer
Triazine Derivative CMCF-7<100Induces apoptosis without affecting normal cells

Mechanism of Action

The mechanism by which N,N’-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-methylphenyl)benzene-1,4-diamine: Similar in structure but lacks the thiadiazole and triazine rings.

    N,N-dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yl)hydrazono)methyl)aniline: Contains a thiadiazole ring but differs in other structural aspects.

Uniqueness

N,N’-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is unique due to the combination of its structural elements. The presence of both thiadiazole and triazine rings, along with the aromatic amines, provides a distinct set of chemical and biological properties that are not found in similar compounds.

Biological Activity

N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-methylphenyl derivatives with 1,3,5-triazine intermediates and thiadiazole moieties. The synthesis typically involves:

  • Formation of Triazine Core : The core structure is formed through a condensation reaction.
  • Thiadiazole Attachment : The 5-methyl-1,3,4-thiadiazole moiety is introduced via nucleophilic substitution.
  • Final Modifications : Further modifications may include the introduction of substituents on the phenyl rings to optimize biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : Compounds similar to N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine have shown significant cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
Cell LineIC50 Value (μg/mL)Mechanism of Action
HCT1163.29Induction of apoptosis
H46010.0DNA fragmentation
MCF-70.28Tubulin interaction

Antiviral Activity

The compound's structure suggests potential antiviral properties. Thiadiazole derivatives have been explored for their activity against various viral infections, including HIV. Some analogs have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with low cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine can be significantly influenced by:

  • Substituent Variations : Different substituents on the phenyl rings can enhance or diminish activity.
  • Thiadiazole Modifications : Alterations in the thiadiazole ring structure may impact binding affinity and biological efficacy.

Study on Anticancer Properties

A comprehensive study evaluated various thiadiazole derivatives for their anticancer properties using MTT assays across multiple cell lines. The results indicated that derivatives with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .

Study on Antiviral Efficacy

In another study focusing on antiviral properties, a series of compounds based on the triazine scaffold were tested against HIV strains. The results showed that modifications in the thiadiazole moiety led to compounds with enhanced potency against resistant strains .

Properties

Molecular Formula

C20H19N7S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-N,4-N-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19N7S2/c1-12-8-4-6-10-15(12)21-17-23-18(22-16-11-7-5-9-13(16)2)25-19(24-17)29-20-27-26-14(3)28-20/h4-11H,1-3H3,(H2,21,22,23,24,25)

InChI Key

MHASGHLAIWJEGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=CC=CC=C4C

Origin of Product

United States

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